

Application Notes and Protocols for IR808 in Photodynamic Therapy

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Compound of Interest

Compound Name: IR808-TZ

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Introduction

IR808, a heptamethine cyanine dye, is a potent photosensitizer with strong absorption in the near-infrared (NIR) region, typically around 808 nm. This characteristic allows for deeper tissue penetration of light, making it an attractive agent for photodynamic therapy (PDT) of solid tumors. Upon excitation with an 808 nm light source, IR808 generates cytotoxic reactive oxygen species (ROS), primarily singlet oxygen ($^1\text{O}_2$), which induces localized cellular damage and triggers programmed cell death, or apoptosis, in cancerous cells. These application notes provide an overview of IR808's utility in PDT, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for its application in in vitro and in vivo research settings.

Mechanism of Action

The primary mechanism of IR808-mediated photodynamic therapy involves the generation of ROS upon light activation. The process can be summarized in the following steps:

- **Administration and Accumulation:** IR808, often encapsulated in nanoparticles to improve solubility and tumor targeting, is administered systemically or locally. It preferentially accumulates in tumor tissues due to the enhanced permeability and retention (EPR) effect.
- **Light Excitation:** The tumor area is irradiated with an 808 nm laser.

- **Energy Transfer and ROS Generation:** IR808 absorbs the light energy and transitions to an excited triplet state. Through a Type II photochemical process, it transfers this energy to molecular oxygen ($^3\text{O}_2$), converting it into the highly reactive singlet oxygen ($^1\text{O}_2$).
- **Oxidative Stress and Cellular Damage:** Singlet oxygen and other ROS cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids. This leads to mitochondrial damage, a key event in the initiation of apoptosis.
- **Apoptosis Induction:** The cellular damage, particularly to the mitochondria, triggers the intrinsic apoptotic pathway, leading to controlled cancer cell death.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of IR808-mediated PDT from various in vitro and in vivo studies.

Table 1: In Vitro Cytotoxicity of IR808-PDT in Cancer Cell Lines

Cell Line	IR808 Concentration	Light Dose (808 nm)	Incubation Time	Cell Viability Reduction (%)	Citation
4T1 (Murine Breast Cancer)	5 $\mu\text{g/mL}$	1 W/cm^2 for 5 min	2 hours	~95%	[1]
HepG2 (Human Liver Cancer)	1.5 mg/mL (nanoparticle)	2 W/cm^2 for 148 s	6 hours	Not specified	[2] [3]
MCF-7 (Human Breast Cancer)	25, 50, 100 μM (ICG)	25, 50 J/cm^2	Not specified	Dose-dependent	[4]

Note: ICG (Indocyanine Green) is structurally similar to IR808 and its data is included for comparative purposes.

Table 2: In Vivo Tumor Growth Inhibition with IR808-PDT

Animal Model	Tumor Model	IR808 Formulation and Dose	Light Dose (808 nm)	Tumor Growth Inhibition	Citation
Nude Mice	4T1 Breast Cancer	GVs-IR808 (160 µg IR808)	1.0 W/cm ² for 10 min	Significant inhibition	[5]
Nude Mice	HepG2 Liver Cancer	UCNPs@mSi O ₂ -Ce6-GPC3	2 W/cm ² for 148 s	Significant inhibition	[2] [3]

Experimental Protocols

In Vitro Photodynamic Therapy Protocol

This protocol details the steps for evaluating the efficacy of IR808-PDT on cancer cells in culture.

Materials:

- IR808 photosensitizer
- Cancer cell line of interest (e.g., 4T1, MCF-7, HepG2)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- 96-well plates
- 808 nm laser with an appropriate power output
- MTT or other cell viability assay kit
- Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

- Flow cytometer
- Fluorescent microscope

Procedure:

- **Cell Seeding:** Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
- **IR808 Incubation:** Prepare a stock solution of IR808 in an appropriate solvent (e.g., DMSO) and dilute it to the desired final concentrations in complete culture medium. Remove the old medium from the wells and add 100 μ L of the IR808-containing medium to each well. Incubate for a predetermined time (e.g., 2-6 hours) at 37°C. Include control wells with medium only.
- **Washing:** After incubation, remove the IR808-containing medium and wash the cells twice with 100 μ L of PBS to remove any unbound photosensitizer.
- **Irradiation:** Add 100 μ L of fresh, pre-warmed complete culture medium to each well. Irradiate the cells with an 808 nm laser at a specified power density (e.g., 1 W/cm²) for a defined duration (e.g., 5 minutes). Ensure uniform light delivery to all wells. Keep a set of non-irradiated control plates.
- **Post-Irradiation Incubation:** Return the plates to the incubator and incubate for 24-48 hours.
- **Assessment of Cytotoxicity (MTT Assay):**
 - Add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
 - Remove the medium and add 100 μ L of DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage of the untreated control.
- **Assessment of Apoptosis (Annexin V/PI Staining):**[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Following the post-irradiation incubation, collect the cells (including the supernatant containing any detached cells).
- Wash the cells with cold PBS and resuspend them in 1X binding buffer at a concentration of 1×10^6 cells/mL.[7]
- Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to 100 μ L of the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.
- Add 400 μ L of 1X binding buffer to each tube.
- Analyze the cells by flow cytometry within one hour.[8] Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be Annexin V and PI positive.

In Vivo Photodynamic Therapy Protocol

This protocol provides a general guideline for evaluating the anti-tumor efficacy of IR808-PDT in a mouse tumor model.

Materials:

- Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts)
- IR808 formulation suitable for intravenous injection
- 808 nm laser with a fiber optic delivery system
- Calipers for tumor measurement
- Anesthesia

Procedure:

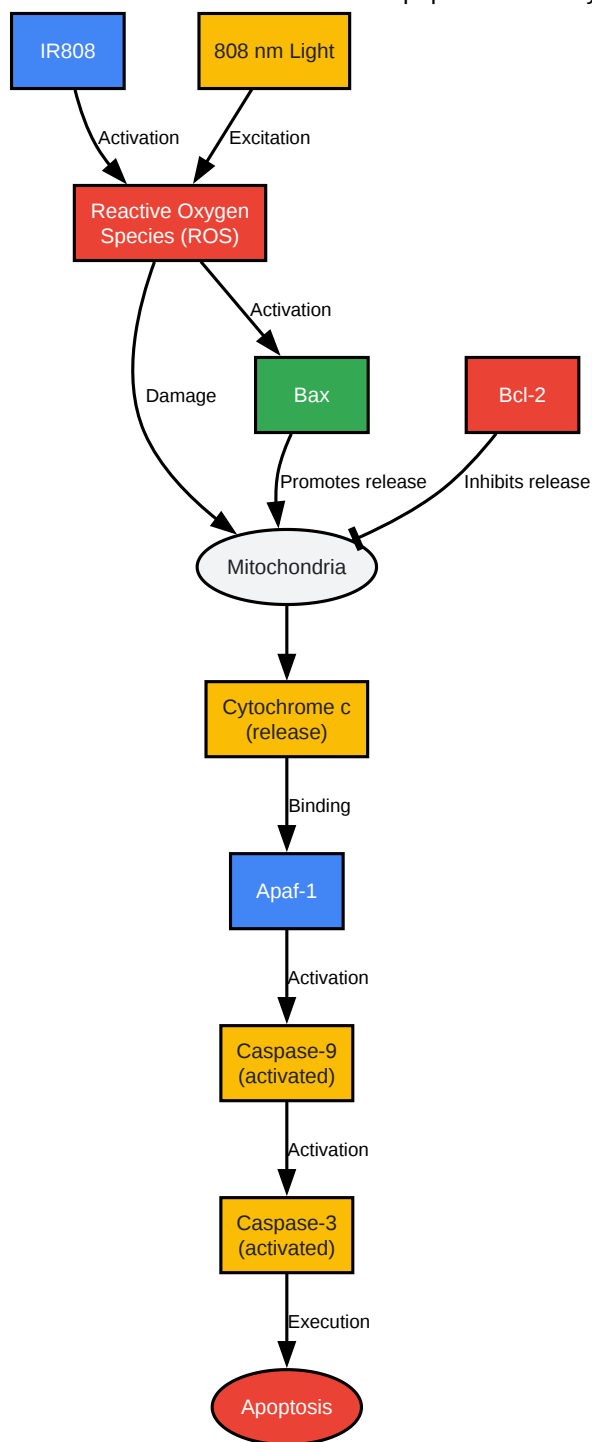
- Tumor Inoculation: Subcutaneously inject cancer cells (e.g., 1×10^6 4T1 cells) into the flank of each mouse. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

- **IR808 Administration:** Randomly divide the mice into treatment and control groups. Administer the IR808 formulation (e.g., 160 µg of IR808 in a nanoparticle formulation) via tail vein injection.^[5]
- **Irradiation:** At a predetermined time point post-injection (e.g., 24 hours, to allow for tumor accumulation), anesthetize the mice. Irradiate the tumor area with an 808 nm laser at a specified power density (e.g., 1 W/cm²) for a defined duration (e.g., 10 minutes).^[5]
- **Tumor Growth Monitoring:** Measure the tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.^[9]
- **Endpoint:** Monitor the mice for signs of toxicity and tumor burden. The experiment is typically terminated when tumors in the control group reach a predetermined size.
- **Histological Analysis:** At the end of the study, euthanize the mice and excise the tumors. Fix the tumors in formalin and embed them in paraffin for histological analysis (e.g., H&E staining to assess necrosis, TUNEL staining for apoptosis).

Signaling Pathways and Visualizations

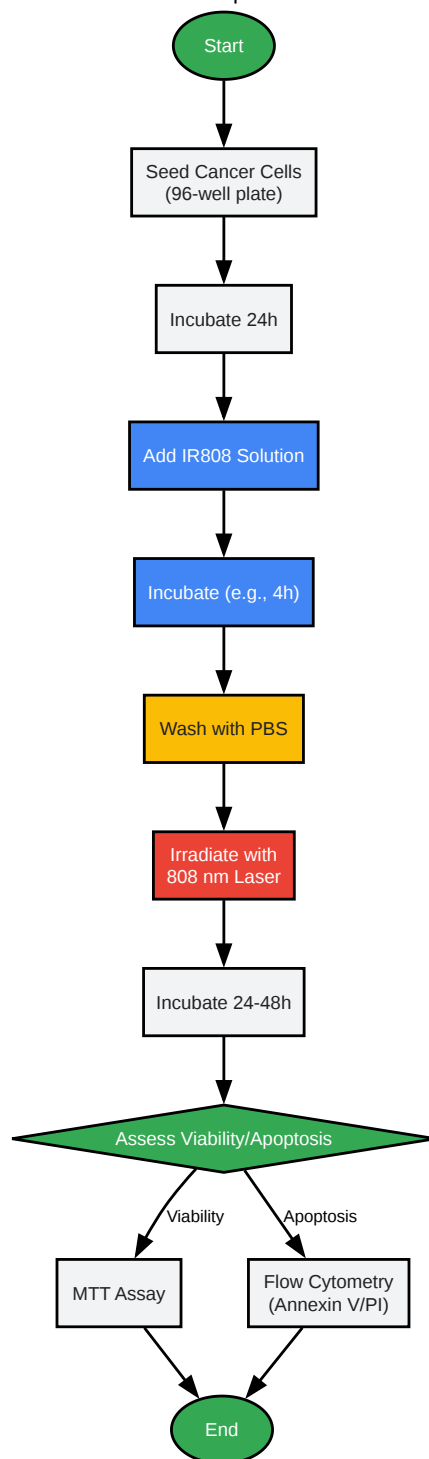
IR808-mediated PDT primarily induces apoptosis through the intrinsic or mitochondrial pathway. The generated ROS cause damage to the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, which activates caspase-9. Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular proteins and ultimately, cell death. The Bcl-2 family of proteins plays a crucial role in regulating this process, with pro-apoptotic members like Bax promoting cytochrome c release and anti-apoptotic members like Bcl-2 inhibiting it.

IR808-PDT Induced Mitochondrial Apoptosis Pathway

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Caption: Mitochondrial apoptosis pathway induced by IR808-PDT.

In Vitro IR808-PDT Experimental Workflow

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Caption: Workflow for in vitro IR808-PDT experiments.

Conclusion

IR808 is a promising photosensitizer for photodynamic therapy, particularly for its deep tissue penetration capabilities. The protocols and data presented here provide a foundation for researchers to design and execute experiments to further explore the potential of IR808-PDT in cancer therapy. Careful optimization of IR808 concentration, light dose, and delivery method is crucial for achieving maximal therapeutic efficacy while minimizing off-target effects.

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References

- 1. researchgate.net [researchgate.net]
- 2. 808 nm Near-Infrared Light-Excited UCNPs@mSiO₂-Ce6-GPC3 Nanocomposites For Photodynamic Therapy In Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 808 nm Near-Infrared Light-Excited UCNPs@mSiO₂-Ce6-GPC3 Nanocomposites For Photodynamic Therapy In Liver Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantitation of Apoptosis and Necrosis by Annexin V Binding, Propidium Iodide Uptake, and Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Evaluation of Wavelength-Dependent Photodynamic Therapy Efficacy Using Representative Red and Near-Infrared Photosensitizers in a Single Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
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